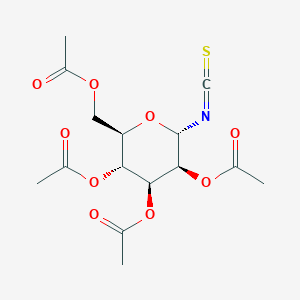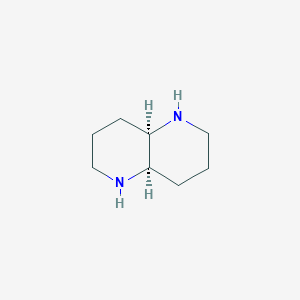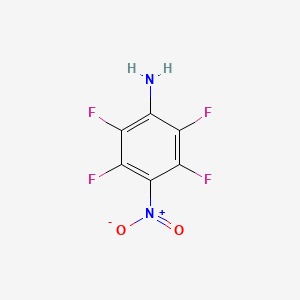
3,6-ジヒドロ-2H-ピラン-4-ボロン酸ピナコールエステル
概要
説明
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester is a boronic ester compound with the molecular formula C11H19BO3. It is commonly used as an intermediate in organic synthesis, particularly in the fields of agrochemicals, pharmaceuticals, and dyestuffs . This compound is known for its role in the preparation of various inhibitors and modulators, making it a valuable tool in scientific research .
科学的研究の応用
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
作用機序
Target of Action
It is known to be used as an intermediate in organic synthesis .
Mode of Action
It is known to be used in the preparation of 1,2-dihydro-2-oxopyridine based endocannabinoid system (ECS) modulators , embryonic ectoderm development (EED) inhibitors , and pyrrolotriazine based IRAK4 inhibitors .
Biochemical Pathways
Given its use in the synthesis of ecs modulators, eed inhibitors, and irak4 inhibitors , it can be inferred that it may influence the pathways associated with these systems.
Result of Action
Given its use in the synthesis of ecs modulators, eed inhibitors, and irak4 inhibitors , it can be inferred that it may have effects related to these systems.
Action Environment
It is noted that the compound is moisture sensitive and should be stored away from water/moisture .
生化学分析
Biochemical Properties
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester plays a crucial role in biochemical reactions, particularly in the synthesis of endocannabinoid system modulators, embryonic ectoderm development inhibitors, and IRAK4 inhibitors . This compound interacts with various enzymes and proteins during these reactions. For instance, it can act as a substrate for enzymes involved in the synthesis of 1,2-dihydro-2-oxopyridine-based compounds, which are known to modulate the endocannabinoid system. Additionally, it serves as an intermediate in the synthesis of pyrrolotriazine-based inhibitors, which target the IRAK4 enzyme, a key player in inflammatory signaling pathways .
Cellular Effects
The effects of 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester on cellular processes are diverse and depend on the specific biochemical pathways it is involved in. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, as an intermediate in the synthesis of endocannabinoid system modulators, it can affect cell signaling pathways related to pain, mood, and appetite regulation . Additionally, its role in the synthesis of embryonic ectoderm development inhibitors suggests potential effects on gene expression and cellular differentiation processes .
Molecular Mechanism
At the molecular level, 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester exerts its effects through various binding interactions with biomolecules. It can act as a ligand for specific enzymes, facilitating or inhibiting their activity. For instance, its interaction with the IRAK4 enzyme can lead to the inhibition of inflammatory signaling pathways, thereby reducing inflammation . Additionally, its role in the synthesis of endocannabinoid system modulators involves binding interactions that modulate the activity of cannabinoid receptors, influencing various physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester can change over time due to factors such as stability and degradation. This compound is known to be moisture-sensitive and should be stored away from water and oxidizing agents to maintain its stability . Long-term studies in vitro and in vivo have shown that its effects on cellular function can vary depending on the duration of exposure and the specific biochemical pathways involved .
Dosage Effects in Animal Models
The effects of 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester in animal models can vary with different dosages. Studies have shown that at lower doses, it can effectively modulate specific biochemical pathways without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing any harmful side effects .
Metabolic Pathways
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester is involved in various metabolic pathways, particularly those related to the synthesis of bioactive molecules. It interacts with enzymes and cofactors that facilitate its conversion into intermediate compounds, which are then further processed into the final bioactive products . These interactions can influence metabolic flux and metabolite levels, impacting the overall biochemical processes within the cell .
Transport and Distribution
Within cells and tissues, 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing its use in biochemical research and therapeutic applications .
Subcellular Localization
The subcellular localization of 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical effects within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester typically involves the reaction of 3,6-dihydro-2H-pyran-4-boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts like palladium or nickel.
Major Products Formed
The major products formed from these reactions include various boronic acids, alcohols, and substituted derivatives, which are useful intermediates in further synthetic applications .
類似化合物との比較
Similar Compounds
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 3,4-Dihydro-2H-pyran-6-boronic acid pinacol ester
- Isopropenylboronic acid pinacol ester
- 4-Pyrazoleboronic acid pinacol ester
- 2-Aminophenylboronic acid pinacol ester
- Vinylboronic acid pinacol ester
Uniqueness
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with various molecular targets. This versatility makes it a valuable tool in both synthetic chemistry and scientific research .
特性
IUPAC Name |
2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h5H,6-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSGEBYQRMBTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459069 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287944-16-5 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1310599.png)


